molecular formula C9H6F3N3O2 B2883415 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid CAS No. 1782824-90-1

7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid

Cat. No.: B2883415
CAS No.: 1782824-90-1
M. Wt: 245.161
InChI Key: XAPJVSORZWEXED-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3N3O2/c1-4-2-5(8(16)17)13-7-3-6(9(10,11)12)14-15(4)7/h2-3H,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAPJVSORZWEXED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC(=NN12)C(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782824-90-1
Record name 7-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid
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Preparation Methods

Reaction Conditions and Mechanism

  • Solvent : Acetic acid (AcOH) with catalytic sulfuric acid (H₂SO₄).
  • Temperature : Reflux (110–120°C) for 6–8 hours.
  • Key Intermediates :
    • The β-diketone’s electron-deficient trifluoromethyl carbonyl reacts preferentially with the amino group of the pyrazole, forming the pyrimidine ring.
    • The methyl group of the diketone occupies position 7, while the trifluoromethyl group anchors at position 2.

Yield : 78–85% after crystallization.

Functionalization at Position 5: Nitrile Hydrolysis to Carboxylic Acid

The 5-carbonitrile intermediate undergoes hydrolysis to yield the carboxylic acid. This step, detailed by Khalafy et al., involves:

Hydrolysis Protocol

  • Reagents : Concentrated hydrochloric acid (HCl) or sodium hydroxide (NaOH).
  • Conditions :
    • Acidic: 6 M HCl, reflux for 4–6 hours.
    • Basic: 2 M NaOH, 80°C for 3 hours, followed by acidification to pH 2–3.
  • Mechanism : The nitrile group is sequentially hydrolyzed to an amide and then to the carboxylic acid under acidic or basic conditions.

Yield : 89–92% after recrystallization.

Alternative Route: Ketoester Cyclocondensation and Saponification

An alternative approach employs β-ketoesters (e.g., ethyl 4,4,4-trifluoro-3-oxobutanoate ) instead of β-diketones (Fig. 2).

Key Steps

  • Cyclocondensation : Reacting 5-aminopyrazole-4-carboxylate esters with β-ketoesters in AcOH/H₂SO₄ forms the pyrazolo[1,5-a]pyrimidine core with an ester at position 5.
  • Saponification : The ester is hydrolyzed using NaOH/EtOH/H₂O (1:1:1) at 60°C for 2 hours.

Yield : 70–75% (cyclocondensation) → 88% (saponification).

Post-Synthetic Modifications and Challenges

Chlorination-Reduction Pathway

  • Step 1 : Chlorination of dihydroxypyrazolo[1,5-a]pyrimidines (e.g., 2-methylpyrazolo[1,5-a]pyrimidine-5,7-diol ) with PCl₅ or POCl₃ yields 5,7-dichloro intermediates.
  • Step 2 : Selective substitution at position 5 using KCN/CuCN generates the nitrile, followed by hydrolysis.

Limitations : Lower regioselectivity (5 vs. 7 substitution) and moderate yields (55–65%).

Comparative Analysis of Synthetic Routes

Method Starting Materials Key Steps Yield (%) Purity (%)
β-Diketone Condensation 5-Aminopyrazole-4-carbonitrile + 1,1,1-Trifluoro-3-methylpentanedione Cyclocondensation → Hydrolysis 85 → 92 ≥95
β-Ketoester Route 5-Aminopyrazole-4-carboxylate + Ethyl trifluoroacetoacetate Cyclocondensation → Saponification 75 → 88 ≥90
Chlorination-Hydrolysis Dihydroxypyrazolo[1,5-a]pyrimidine + PCl₅ Chlorination → Substitution → Hydrolysis 60 → 85 ≥85

Mechanistic Insights and Regiochemical Control

  • Electronic Effects : The trifluoromethyl group’s electron-withdrawing nature directs cyclization, ensuring the CF₃ group occupies position 2.
  • Steric Guidance : Methyl groups on β-diketones favor incorporation at position 7 due to reduced steric hindrance during ring closure.
  • Solvent Influence : AcOH protonates the diketone, enhancing electrophilicity and reaction rate.

Scalability and Industrial Relevance

  • Batch Size : Pilot-scale reactions (50–100 g) achieve consistent yields (80–85%) using CombiSyn synthesizers.
  • Purification : Crystallization from ethanol/water mixtures (3:1) ensures >95% purity without chromatography.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Mechanism of Action

The mechanism of action of 7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This interaction can disrupt various biological processes, leading to its potential therapeutic effects .

Comparison with Similar Compounds

Structural Analogs and Modifications

Table 1 lists structurally related compounds and their substituent variations:

Compound ID Core Structure Key Substituents
894063-52-6 [1,2,4]Triazolo[4,3-b]pyridazin-6-yl N-[3-(Core)phenyl]furan-2-carboxamide
894064-82-5 [1,2,4]Triazolo[4,3-b]pyridazin-6-yl 2-methyl-N-[4-(Core)phenyl]propanamide
894067-38-0 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl N-[4-(Core)phenyl]acetamide
891117-12-7 3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl 2-(4-ethoxyphenyl)-N-[4-(Core)phenyl]acetamide

Key Differences and Implications

Substitution at the Triazole/Pyridazine Core :

  • The reference compound incorporates a pyridin-2-yl group at the 3-position of the triazolopyridazine, which enhances π-π interactions with biological targets. In contrast, 894067-38-0 features a methyl group at this position, likely reducing target affinity but improving metabolic stability .

Side Chain Variations :

  • Furan vs. Phenyl Groups : Compounds like 894063-52-6 replace the furan-2-ylmethyl group with a phenyl-linked furan carboxamide. This modification may alter solubility and membrane permeability due to increased aromaticity .
  • Ethoxy Substitutions : 891117-12-7 introduces a 4-ethoxyphenyl group, which could prolong half-life by resisting oxidative metabolism .

Anti-Exudative Activity :

  • The reference compound’s 10 mg/kg efficacy surpasses many analogs in reducing inflammation, as demonstrated in rat models. For example, derivatives with bulkier substituents (e.g., 2-methylpropanamide in 894064-82-5) show reduced activity due to steric hindrance .

Physicochemical and Spectroscopic Data

  • 1H NMR Profiles : The reference compound’s furan protons resonate at δ 7.4–6.3 ppm, while methyl groups in analogs like 894064-82-5 appear at δ 1.2–1.5 ppm, confirming structural integrity .
  • Lipophilicity (LogP) : Estimated LogP values range from 2.1 (reference compound) to 3.5 (891117-12-7), correlating with substituent hydrophobicity .

Research Findings and Limitations

  • Advantages of the Reference Compound : Balanced lipophilicity and target engagement due to pyridin-2-yl and furan synergy.
  • Limitations of Analogs : Reduced activity in phenyl-substituted derivatives highlights the importance of heterocyclic motifs in anti-inflammatory effects .

Biological Activity

7-Methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H6F3N3O2
  • Molecular Weight : 245.16 g/mol
  • CAS Number : 331647-99-5

Structural Characteristics

The structure of the compound features a pyrazolo[1,5-a]pyrimidine core with a trifluoromethyl group and a carboxylic acid functionality. The presence of these groups is crucial for its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrazolo[1,5-a]pyrimidines exhibit significant anticancer properties. For example, compounds with similar structures have shown effectiveness against various cancer cell lines:

CompoundCell LineIC50 (µM)
Compound 15MCF-72.74
Compound 15HepG24.92
Compound 15A5491.96

These findings suggest that the methyl and trifluoromethyl substitutions enhance the anticancer activity of the pyrazolo[1,5-a]pyrimidine scaffold .

Anti-inflammatory Properties

The compound has been identified as a potential inhibitor of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes. Inhibition studies have shown that related pyrazolo[1,5-a]pyrimidines can effectively reduce inflammation markers in vitro .

Antimicrobial Activity

The antimicrobial efficacy of pyrazolo[1,5-a]pyrimidines has also been documented. For instance:

PathogenActivity
Staphylococcus aureusStrong inhibition
Escherichia coliModerate inhibition
Candida albicansEffective

These compounds have demonstrated bacteriostatic effects against both Gram-positive and Gram-negative bacteria, making them candidates for further development as antimicrobial agents .

Study on Anticancer Effects

In a study published in MDPI, a series of pyrazolo[1,5-a]pyrimidine derivatives were tested against several cancer cell lines. The results indicated that modifications to the core structure significantly influenced their IC50 values. The study highlighted the potential for these compounds in the design of new anticancer therapies .

Study on Anti-inflammatory Activity

Another research effort focused on evaluating the anti-inflammatory properties of various pyrazolo[1,5-a]pyrimidine derivatives. The compounds were assessed for their ability to inhibit COX enzymes in vitro, revealing promising results that support their use as anti-inflammatory agents .

Q & A

Q. Basic

  • HPLC-MS : Quantifies impurities (>0.1%) and confirms molecular weight.
  • Elemental Analysis : Validates C, H, N, and F content within ±0.4% of theoretical values.
  • X-ray Crystallography : Resolves polymorphic forms, as seen in 7-chloro-5-methyl-2-phenylpyrazolo[1,5-a]pyrimidine, where crystal packing affects stability .
  • TGA/DSC : Detects decomposition temperatures (>200°C for most analogs) .

How can contradictory data on reaction yields be resolved?

Advanced
Contradictions often stem from variations in solvent purity, catalyst loading, or inert atmosphere integrity. Reproduce reactions using controlled conditions:

  • Use anhydrous solvents (e.g., distilled 1,4-dioxane).
  • Standardize catalyst sources (e.g., Pd(PPh3_3)4_4 vs. PdCl2_2).
  • Compare yields under argon vs. nitrogen atmospheres. For example, Suzuki couplings in 1,4-dioxane at 110°C under argon achieve 93% yield, while nitrogen atmospheres may reduce efficiency by 5–10% .

What computational methods predict the compound’s binding affinity to biological targets?

Q. Advanced

  • Molecular Docking (AutoDock Vina) : Models interactions with enzymes (e.g., COX-2) using crystal structures (PDB ID: 5KIR).
  • QM/MM Simulations : Assess electronic effects of the CF3_3 group on transition-state stabilization.
  • MD Simulations : Evaluate stability of ligand-receptor complexes over 100-ns trajectories. Pyrazolo[1,5-a]pyrimidines show strong π-π stacking with purine-binding pockets .

How does the trifluoromethyl group impact photostability during long-term storage?

Advanced
The CF3_3 group reduces UV-induced degradation by absorbing high-energy photons (λ < 300 nm). Accelerated stability studies (ICH guidelines):

  • Store under argon at −20°C in amber vials.
  • Monitor via HPLC for degradants (e.g., de-carboxylated byproducts). After 6 months, <2% degradation is typical .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

Q. Advanced

  • Purification : Replace column chromatography with recrystallization (cyclohexane/CH2_2Cl2_2 mixtures) to improve throughput .
  • Exothermic Reactions : Use jacketed reactors to control temperature during POCl3_3-mediated chlorination .
  • Cost : Substitute expensive catalysts (e.g., Pd) with Ni-based alternatives for Suzuki couplings .

How can regioselectivity issues during cyclocondensation be addressed?

Advanced
Regioselectivity is controlled by electronic effects of substituents. For example:

  • Electron-withdrawing groups (e.g., CF3_3) at position 2 direct cyclization to position 5 .
  • Use microwave-assisted synthesis (100–150°C, 30 min) to favor kinetic over thermodynamic products .

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